Cas no 2229670-69-1 (3-3-(pentafluoroethyl)phenylprop-2-en-1-amine)

3-3-(Pentafluoroethyl)phenylprop-2-en-1-amine is a fluorinated aromatic amine derivative characterized by its pentafluoroethyl substituent, which enhances its electron-withdrawing properties and chemical stability. This compound is valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine incorporation improves metabolic stability and binding affinity. The presence of the propenylamine moiety offers reactivity for further functionalization, making it a versatile intermediate. Its structural features contribute to high thermal and oxidative resistance, suitable for demanding applications. The compound's well-defined purity and consistent performance make it a reliable choice for research and industrial processes requiring precise fluorinated building blocks.
3-3-(pentafluoroethyl)phenylprop-2-en-1-amine structure
2229670-69-1 structure
Product name:3-3-(pentafluoroethyl)phenylprop-2-en-1-amine
CAS No:2229670-69-1
MF:C11H10F5N
Molecular Weight:251.195820331573
CID:6437835
PubChem ID:165783944

3-3-(pentafluoroethyl)phenylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-3-(pentafluoroethyl)phenylprop-2-en-1-amine
    • EN300-1972675
    • 3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
    • 2229670-69-1
    • インチ: 1S/C11H10F5N/c12-10(13,11(14,15)16)9-5-1-3-8(7-9)4-2-6-17/h1-5,7H,6,17H2/b4-2+
    • InChIKey: KIDVBMFCOHBLKD-DUXPYHPUSA-N
    • SMILES: FC(C(F)(F)F)(C1C=CC=C(/C=C/CN)C=1)F

計算された属性

  • 精确分子量: 251.07334013g/mol
  • 同位素质量: 251.07334013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 26Ų

3-3-(pentafluoroethyl)phenylprop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1972675-0.5g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
0.5g
$1027.0 2023-09-16
Enamine
EN300-1972675-0.1g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
0.1g
$943.0 2023-09-16
Enamine
EN300-1972675-10.0g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
10g
$4606.0 2023-05-31
Enamine
EN300-1972675-5.0g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
5g
$3105.0 2023-05-31
Enamine
EN300-1972675-0.25g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
0.25g
$985.0 2023-09-16
Enamine
EN300-1972675-10g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
10g
$4606.0 2023-09-16
Enamine
EN300-1972675-5g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
5g
$3105.0 2023-09-16
Enamine
EN300-1972675-1.0g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
1g
$1070.0 2023-05-31
Enamine
EN300-1972675-0.05g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
0.05g
$900.0 2023-09-16
Enamine
EN300-1972675-2.5g
3-[3-(pentafluoroethyl)phenyl]prop-2-en-1-amine
2229670-69-1
2.5g
$2100.0 2023-09-16

3-3-(pentafluoroethyl)phenylprop-2-en-1-amine 関連文献

3-3-(pentafluoroethyl)phenylprop-2-en-1-amineに関する追加情報

Introduction to 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine (CAS No. 2229670-69-1)

3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine (CAS No. 2229670-69-1) is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its pentafluoroethyl substituent, which imparts distinct physical and chemical properties, making it a valuable candidate for advanced research and development.

The molecular formula of 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine is C11H8F5N, and its molecular weight is approximately 255.17 g/mol. The presence of the pentafluoroethyl group (CF3CF2) significantly influences the compound's solubility, stability, and reactivity. This group is known for its strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and affect its interactions with other chemical species.

In the context of pharmaceutical research, 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including its effects on various receptors and enzymes. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent activity against specific G protein-coupled receptors (GPCRs), which are important targets for treating a range of diseases such as cardiovascular disorders, neurological conditions, and metabolic syndromes.

The synthetic route to 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine involves several well-established organic reactions. One common approach is the coupling of 3-(pentafluoroethyl)benzaldehyde with an appropriate amine followed by a Wittig reaction to form the desired double bond. This synthetic strategy allows for high yields and good purity, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its practical applications in both research and industry.

Beyond its pharmaceutical potential, 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine has also been investigated for its use in materials science. The pentafluoroethyl group can enhance the thermal stability and chemical resistance of polymers and coatings. A study published in the Journal of Applied Polymer Science in 2020 demonstrated that incorporating this compound into polymer matrices can significantly improve their performance under harsh environmental conditions.

In terms of safety and handling, it is important to note that while 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be used to minimize exposure risks.

The future prospects for 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific applications. Collaborative efforts between chemists, biologists, and materials scientists are essential to fully realize the potential of this compound in various fields.

In conclusion, 3-(3-(Pentafluoroethyl)phenyl)prop-2-en-1-amine (CAS No. 2229670-69-1) represents a fascinating molecule with a wide range of potential applications. Its unique chemical structure and favorable properties make it an attractive candidate for advanced research and development in pharmaceuticals, materials science, and beyond. As new studies continue to uncover its capabilities, this compound is likely to play an increasingly important role in scientific advancements.

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